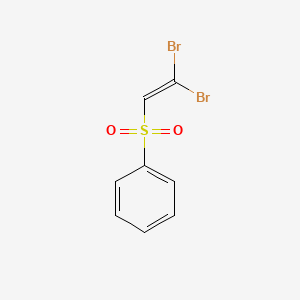

(2,2-Dibromoethenesulfonyl)benzene

Description

(2,2-Dibromoethenesulfonyl)benzene is a brominated aromatic sulfonyl compound characterized by a benzene ring substituted with a sulfonyl group (-SO₂-) linked to a dibromoethene moiety.

Properties

CAS No. |

86143-88-6 |

|---|---|

Molecular Formula |

C8H6Br2O2S |

Molecular Weight |

326.01 g/mol |

IUPAC Name |

2,2-dibromoethenylsulfonylbenzene |

InChI |

InChI=1S/C8H6Br2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |

InChI Key |

WDKBQJJKZJIQDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2-Dibromovinyl)sulfonyl)benzene typically involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. This process is facilitated by the use of cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) . The reaction proceeds through a cascade mechanism involving sulfonylation and cycloaddition reactions, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for ((2,2-Dibromovinyl)sulfonyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

((2,2-Dibromovinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene include bases like cesium carbonate, solvents such as DMSO, and various nucleophiles for substitution reactions. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene depend on the specific reaction type. For example, cycloaddition reactions can yield complex cyclic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

((2,2-Dibromovinyl)sulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2,2-Dibromovinyl)sulfonyl)benzene involves its reactivity due to the presence of the dibromovinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Diphenyl Sulfone (CAS 127-63-9)

- Structure : Two benzene rings connected via a sulfonyl group.

- Molecular Formula : C₁₂H₁₀O₂S .

- Key Differences : Lacks halogen substituents and the ethene moiety present in (2,2-Dibromoethenesulfonyl)benzene.

- Applications : Widely used as a polymer additive due to its thermal stability and inertness .

[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene (CAS 144447-24-5)

- Structure : Benzene ring with a bromomethanesulfonyl group and dimethoxyethyl substituents.

- Molecular Formula : C₁₁H₁₅BrO₄S .

- Key Differences : Contains methoxyethyl groups and a single bromine atom on the sulfonyl side chain, unlike the dibromoethene group in the target compound.

- Reactivity : Bromine’s electronegativity may enhance electrophilicity, but steric hindrance from dimethoxyethyl groups could limit accessibility .

2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide

- Structure: Benzenesulfonamide fused to a benzimidazole ring and a dimethylamino group.

- Key Differences : Sulfonamide (-SO₂NH₂) group instead of a sulfonyl-brominated ethene.

- Applications: Potential use in pharmaceuticals or coordination chemistry due to hydrogen-bonding capacity .

Physicochemical Properties and Reactivity

Key Observations :

- Bromine atoms in this compound increase molecular weight and electronegativity compared to non-halogenated analogs like diphenyl sulfone.

- The ethene group may facilitate conjugation, altering electronic properties compared to saturated or methoxy-substituted derivatives .

Biological Activity

Overview of (2,2-Dibromoethenesulfonyl)benzene

This compound is a sulfonyl compound that contains bromine substituents. It is primarily recognized for its potential applications in various chemical processes, including as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl group can act as an electrophile, potentially leading to covalent modifications of target biomolecules. This reactivity may influence several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.

- Cellular Signaling Disruption : By interacting with signaling proteins, it may alter cellular responses to external stimuli.

Toxicological Profile

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity depending on their chemical properties and biological interactions. Key aspects of the toxicological profile include:

- Cytotoxicity : Studies have shown that sulfonyl compounds can induce cytotoxic effects in various cell lines. The degree of cytotoxicity often correlates with the concentration and exposure duration.

- Genotoxicity : Some studies suggest potential genotoxic effects due to DNA damage mechanisms initiated by electrophilic attack on nucleophilic sites within DNA.

Case Studies and Research Findings

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of dibromo compounds on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death at higher concentrations, suggesting significant cytotoxic potential.

-

Enzyme Interaction Studies :

- Research focusing on enzyme inhibition demonstrated that this compound could inhibit specific phosphatases involved in cellular signaling pathways. This inhibition was characterized by a reduction in enzymatic activity measured through colorimetric assays.

-

In Vivo Studies :

- Animal studies have reported adverse effects following exposure to dibromo compounds, including liver damage and alterations in hematological parameters. These findings highlight the need for further investigation into the compound's safety profile.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.